molecular formula C25H22FN3O3 B2560339 (4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941904-04-7

(4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2560339
CAS RN: 941904-04-7
M. Wt: 431.467
InChI Key: YRGPNFBKSKPELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Scientific Research Applications

Antioxidant Activity

Quinolone derivatives have been shown to possess significant antioxidant properties. The presence of substituents like carbonyl, phenolic, and phenyl side chains enhances these properties. This makes them valuable in research aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancers .

Antimalarial Drugs

Some quinolone derivatives are synthesized from plants and used as antimalarial drugs. They are active against various strains of malaria and are crucial in the development of new therapeutic agents to combat this disease, which remains a major global health challenge .

Antiviral Agents

Quinolones have activity against a range of viruses, including enterovirus, Ebola, HIV, and SARS. Their structural diversity allows for the synthesis of compounds that can be tailored to inhibit specific viral enzymes or processes .

β2-Adrenoceptor Agonists

Certain quinolone derivatives act as β2-adrenoceptor agonists. These compounds can be used in the treatment of respiratory conditions such as asthma by causing bronchodilation and relieving respiratory distress .

Antiplatelet Agents

The antiplatelet activity of quinolones makes them potential candidates for the prevention of thrombosis. They can inhibit platelet aggregation, which is a key factor in the formation of blood clots .

Antiproliferative Agents

Quinolones have been identified as having antiproliferative effects, which could be harnessed in cancer research. They can inhibit the growth of cancer cells, making them a focus of oncological studies aimed at developing new cancer treatments .

properties

IUPAC Name

[4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c26-20-6-1-4-18(16-20)17-32-21-7-2-5-19-9-10-23(27-24(19)21)28-11-13-29(14-12-28)25(30)22-8-3-15-31-22/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPNFBKSKPELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

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